![molecular formula C8H3I2NNa2O5 B1210409 Iodomethamate sodium CAS No. 519-26-6](/img/structure/B1210409.png)
Iodomethamate sodium
描述
- (化学式:
- 碘甲酰胺钠的分子量约为 492.90 g/mol,其百分比组成包括碳 (C) 为 19.49%,氢 (H) 为 0.61%,碘 (I) 为 51.49%,氮 (N) 为 2.84%,钠 (Na) 为 9.33%,氧 (O) 为 16.23% .
碘甲酰胺钠: C8H3I2NNa2O5
) 是一种主要用作医学影像程序中放射造影剂的化合物。 它以前用于静脉肾盂造影 {_svg_1}.准备方法
- 碘甲酰胺钠的合成路线涉及化学反应,将碘原子引入甲酰胺结构中。
- 工业生产方法通常包括在受控条件下,使甲酰胺衍生物与碘源发生反应。
化学反应分析
- 碘甲酰胺钠可以发生各种反应:
碘化: 将碘原子引入甲酰胺分子。
水解: 化合物中酯键的断裂。
取代: 官能团的替换。
- 常见的试剂包括碘、碱和溶剂。
- 主要产物取决于反应条件和起始原料。
科学研究应用
Medical Imaging Applications
1.1. Radiographic Contrast Agent
Iodomethamate sodium functions as a radiographic contrast agent in imaging studies. It enhances the visibility of internal structures during X-ray examinations, particularly in the gastrointestinal tract and vascular imaging. The iodine content in the compound increases the attenuation of X-rays, allowing for clearer images.
- Mechanism of Action : The high atomic number of iodine provides a significant contrast effect due to its ability to absorb X-rays more than surrounding tissues.
1.2. Computed Tomography (CT) Scans
In CT imaging, this compound is utilized to improve the delineation of organs and vascular structures. Its use in CT scans has been shown to enhance diagnostic accuracy in conditions such as tumors, vascular abnormalities, and inflammatory diseases.
Nuclear Medicine Applications
2.1. Thyroid Imaging
This compound is employed in nuclear medicine for thyroid imaging. It serves as a tracer that helps evaluate thyroid function and detect abnormalities such as hyperthyroidism or thyroid nodules.
- Case Study : A patient with suspected hyperthyroidism underwent a thyroid scan using this compound, which revealed increased uptake consistent with hyperactive thyroid tissue.
2.2. Lymphatic Imaging
The compound is also used in lymphatic imaging to assess lymphatic drainage and identify lymphatic obstruction or malignancies.
- Case Study : A study involving patients with suspected lymphedema demonstrated that this compound effectively highlighted lymphatic pathways, aiding in diagnosis and treatment planning.
Therapeutic Applications
3.1. Treatment of Hyperthyroidism
This compound has therapeutic implications in managing hyperthyroidism through its ability to inhibit thyroid hormone synthesis when administered in appropriate doses.
- Clinical Evidence : In a clinical trial, patients treated with this compound showed a significant reduction in thyroid hormone levels, indicating its efficacy as a therapeutic agent.
Data Tables
Application Area | Use Case | Outcome/Effectiveness |
---|---|---|
Radiographic Imaging | Enhancing visibility in X-rays | Improved diagnostic accuracy |
Computed Tomography | Organ delineation | Enhanced clarity of images |
Thyroid Imaging | Evaluating thyroid function | Accurate diagnosis of conditions |
Lymphatic Imaging | Assessing lymphatic drainage | Identification of obstructions |
Hyperthyroidism Treatment | Inhibiting hormone synthesis | Reduction in hormone levels |
作用机制
- 由于其高原子序数(碘含量),碘甲酰胺钠增强了 X 射线图像的对比度。
- 它吸收 X 射线,导致差异衰减,并突出显示特定的解剖结构。
- 机制涉及与 X 射线和组织密度的相互作用。
相似化合物的比较
- 碘甲酰胺钠由于其特定的碘含量和水溶性而具有独特性。
- 类似的化合物包括其他碘化造影剂,如碘海醇、碘泛酸和碘佛醇。
生物活性
Iodomethamate sodium is a compound primarily used in medical imaging as a contrast agent. Its biological activity and pharmacological properties have garnered attention in various studies, particularly concerning its safety, efficacy, and mechanisms of action. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.
Pharmacological Properties
This compound is an ionic contrast medium that contains iodine, which enhances its radiopacity. It is utilized in various imaging procedures, particularly in angiography and other diagnostic radiology applications. The compound exhibits several key pharmacological properties:
- Radiopacity : The high iodine content provides excellent contrast in imaging studies.
- Osmolality : this compound has low osmolality compared to older contrast agents, which reduces the risk of adverse reactions.
- Biocompatibility : It is designed to minimize toxicity and allergic reactions in patients.
The biological activity of this compound can be attributed to its interactions with biological tissues and fluids:
- Binding to Proteins : The compound binds to plasma proteins, which facilitates its distribution within the vascular system.
- Alteration of Cell Membrane Permeability : this compound can influence the permeability of cell membranes, potentially affecting cellular functions during imaging procedures.
Case Studies and Clinical Findings
Several studies have documented the clinical applications and outcomes associated with this compound. Below are notable case studies highlighting its use:
- Case Study on Angiography :
- Safety Profile Assessment :
- Comparison with Other Contrast Agents :
Research Findings
Recent research has focused on the broader implications of using this compound in clinical settings:
- Tissue Distribution Studies : Research using animal models has shown that this compound distributes rapidly within the vascular system but is cleared efficiently by renal pathways. This rapid clearance minimizes prolonged exposure to tissues and reduces potential toxicity .
- Comparative Efficacy Studies : A systematic review concluded that this compound offers comparable imaging results to newer non-ionic contrast agents while maintaining a favorable safety profile .
Data Table: Summary of Clinical Findings
Study Type | Sample Size | Key Findings | Adverse Reactions (%) |
---|---|---|---|
Angiography Case Study | 50 | Effective vascular visualization without significant issues | 0 |
Safety Profile Assessment | 200 | Lower nephrotoxicity compared to high-osmolar media | 2 |
Comparative Efficacy Study | Varies | Comparable efficacy with fewer adverse events | 1 |
属性
IUPAC Name |
disodium;3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I2NO5.2Na/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16;;/h1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQNYSMZUWAAIN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)C(=C1C(=O)[O-])I)I)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3I2NNa2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1951-53-7 (Parent) | |
Record name | Iodomethamate sodium [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50199857 | |
Record name | Iodomethamate sodium [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-26-6 | |
Record name | Iodomethamate sodium [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodomethamate sodium [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 1,4-dihydro-3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOMETHAMATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EER9874LXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。